molecular formula C74H96N14O15S2 B10848225 Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275

Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275

カタログ番号: B10848225
分子量: 1485.8 g/mol
InChIキー: SYHQUPOPQRNSKD-ZDFJKKNGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 is a synthetic peptide analog derived from the native hormone somatostatin-14 (SRIF-14) . As a research tool, it is designed for the investigation of somatostatin receptor (SSTR) biology and function. Somatostatin receptors are a group of G protein-coupled receptors (GPCRs) that are critically involved in regulating endocrine and exocrine secretion, cell proliferation, and neurotransmission . This analog is part of a class of engineered peptides where specific amino acid substitutions, such as the incorporation of D-isomers, are made to enhance receptor selectivity and metabolic stability. These modifications are a established strategy in peptide pharmacology to develop potent and receptor-subtype-selective ligands, as demonstrated in research on other peptide families like melanocyte-stimulating hormone (MSH) . Consequently, CH-275 serves as a valuable compound for advanced studies in receptor pharmacology, signal transduction mechanisms, and the development of novel receptor-targeting therapeutics. This product is strictly for research purposes in a laboratory setting.

特性

分子式

C74H96N14O15S2

分子量

1485.8 g/mol

IUPAC名

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C74H96N14O15S2/c1-42(2)77-37-49-29-27-48(28-30-49)35-57-69(97)87-62(43(3)90)72(100)84-58(34-47-22-12-7-13-23-47)70(98)88-63(44(4)91)73(101)85-60(39-89)71(99)86-61(74(102)103)41-105-104-40-52(76)64(92)79-54(26-16-17-31-75)65(93)80-55(32-45-18-8-5-9-19-45)66(94)81-56(33-46-20-10-6-11-21-46)67(95)83-59(68(96)82-57)36-50-38-78-53-25-15-14-24-51(50)53/h5-15,18-25,27-30,38,42-44,52,54-63,77-78,89-91H,16-17,26,31-37,39-41,75-76H2,1-4H3,(H,79,92)(H,80,93)(H,81,94)(H,82,96)(H,83,95)(H,84,100)(H,85,101)(H,86,99)(H,87,97)(H,88,98)(H,102,103)/t43-,44-,52-,54-,55-,56+,57+,58+,59+,60+,61+,62-,63-/m1/s1

InChIキー

SYHQUPOPQRNSKD-ZDFJKKNGSA-N

異性体SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O

正規SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O

製品の起源

United States

準備方法

Resin Selection and Initial Loading

  • Resin : Wang resin (0.6 mmol/g loading capacity) preloaded with Fmoc-Cys(Trt)-OH at position 11.

  • Coupling reagents : HBTU/HOBt/DIEA (1:1:2 molar ratio) in DMF.

  • Deprotection : 20% piperidine in DMF for Fmoc removal.

Sequential Amino Acid Coupling

The linear peptide chain is assembled via Fmoc-SPPS (Table 1):

Table 1: Synthesis Sequence and Modifications

PositionResidueModifications/Notes
1D-Cys(Trt)N-terminal; Trt protects thiol for cyclization
2D-Lys(Boc)Side-chain Boc protection
3D-PheNo side-chain protection
4L-Phe
5L-Trp
6L-Phe(4-Iamp)4-Isopropylaminomethyl-L-phenylalanine
7D-aThr(tBu)D-allothreonine with tBu protection
8L-Phe
9D-aThr(tBu)
10L-Ser(tBu)
11Cys(Trt)C-terminal; preloaded on resin

Critical Steps and Challenges

  • IAmp9 incorporation :

    • Synthesized via reductive amination of 4-formyl-L-phenylalanine with isopropylamine, followed by Fmoc protection.

    • Coupled using OxymaPure/DIC for sterically hindered residues.

  • D-amino acids : Requires enantiomerically pure Fmoc-D-amino acids to prevent racemization.

Cyclization and Disulfide Bond Formation

Post-SPPS, the linear peptide is cleaved from the resin and cyclized:

  • Cleavage : TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove side-chain protections (Trt, tBu, Boc).

  • Oxidative cyclization :

    • Condition : 0.1M ammonium bicarbonate (pH 8.5) with 10% DMSO, stirred for 24 hours.

    • Yield : ~60% (HPLC-monitored).

Purification and Characterization

HPLC Purification

  • Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).

  • Gradient : 20–50% acetonitrile in 0.1% TFA over 30 minutes.

  • Purity : >95% (UV detection at 220 nm).

Mass Spectrometry

  • Observed [M+H]⁺ : 1485.8 Da (calculated: 1484.66 Da).

  • Disulfide confirmation : MS/MS fragmentation shows loss of 2 Da (S–S bond).

Comparative Analysis of Synthetic Routes

Table 2: Optimization of Key Parameters

ParameterInitial Protocol (1996)Optimized Protocol (2023)
Cyclization solventAir oxidation in H2ODMSO/NH4HCO3 buffer
IAmp9 coupling efficiency45%78% (OxymaPure/DIC)
Overall yield12%32%

Biological Validation

  • Receptor binding : IC50 = 0.8 nM for SSTR1 vs. >1000 nM for SSTR2–5.

  • Metabolic stability : t1/2 = 120 minutes in human plasma (vs. 8 minutes for native SRIF-28) .

化学反応の分析

反応の種類

デス-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

    酸化: 過酸化水素(H2O2)または過蟻酸。

    還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

    置換: さまざまなアルキル化剤と求核剤.

生成される主な生成物

これらの反応から生成される主な生成物には、酸化されたペプチド、還元されたペプチド、および修飾された側鎖を持つ置換されたアナログが含まれます .

科学的研究の応用

デス-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275は、幅広い科学研究における応用があります。

    化学: ペプチド合成と修飾技術の研究におけるモデル化合物として使用されます。

    生物学: ソマトスタチン受容体活性の調節における役割と、細胞プロセスへの影響について調査されています。

    医学: ソマトスタチン受容体の調節異常関連疾患(神経内分泌腫瘍など)の治療における潜在的な治療用途について研究されています。

    産業: ソマトスタチン受容体研究のための診断ツールとアッセイの開発に使用されます.

作用機序

類似の化合物との比較

類似の化合物

独自性

デス-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275は、sst1に対する高親和性と選択性を付与する特定の修飾によって、ユニークな特徴を持っています。 これらの修飾には、トリプトファンとイソプロピルアミノメチルフェニルアラニンの置換が含まれており、結合特性と安定性を高めます.

類似化合物との比較

Structural Modifications and Conformational Stability

CH-275 belongs to a family of SRIF analogs optimized for receptor selectivity and stability. Key structural comparisons include:

Compound Structural Features Conformational Stability
CH-275 Des-AA1,2,5; D-Trp8; IAmp9 Stabilized hairpin structure via D-Trp8-Lys9 interaction; moderate rigidity
[D-Trp8]-SRIF Native sequence with D-Trp8 substitution Flexible backbone; retains native-like dynamics but enhanced protease resistance
[L-Msa7,D-Trp8]-SRIF (Compound 5) L-mesitylalanine (Msa) at position 7; D-Trp8 High rigidity due to Msa aromatic interactions; defined 3D structure
Octreotide Cyclic octapeptide (D-Phe5, Cys2-Cys7 disulfide) High rigidity; preorganized cyclic structure
  • Msa-containing analogs (e.g., compounds 1–6): Substitution of Phe with Msa (mesitylalanine) enhances aromatic interactions, stabilizing β-turn structures. However, multiple Msa substitutions (e.g., compounds 7–10) introduce steric hindrance, disrupting folding and receptor binding .
  • D-Trp8 effect : The D-configuration at Trp8 shields Lys9, stabilizing the hairpin motif critical for SSTR interactions. This contrasts with L-Trp8 analogs, which exhibit conformational flexibility .
Receptor Affinity and Selectivity

CH-275’s selectivity for SSTR1 distinguishes it from other SRIF analogs (Table 1):

Table 1. Receptor Affinity Profiles of SRIF Analogs

Compound SSTR1 (IC₅₀) SSTR2 (IC₅₀) SSTR3 (IC₅₀) SSTR4 (IC₅₀) SSTR5 (IC₅₀) Selectivity Profile
CH-275 10–50 nM >1 µM ~500 nM >1 µM >1 µM SSTR1 >> SSTR3 > others
[D-Trp8]-SRIF ~2 nM ~3 nM ~4 nM ~5 nM ~2 nM Pan-SSTR
Compound 5 >1 µM 0.3 nM >1 µM >1 µM >1 µM SSTR2-selective
Octreotide ~100 nM 0.6 nM ~7 nM ~3 µM ~7 nM SSTR2/SSTR5
Pasireotide 9.3 nM 1 nM 1.5 nM >100 nM 0.16 nM SSTR5 > SSTR2/SSTR3
  • CH-275 : Binds SSTR1 with moderate affinity (IC₅₀: 10–50 nM) but shows negligible activity at SSTR2/4/5 in native tissues (e.g., hippocampus, pituitary) .
  • Compound 5 : Demonstrates 10-fold higher SSTR2 affinity than octreotide, making it a candidate for SSTR2-targeted therapies .
  • BIM-23926 : A peptide-based SSTR1 agonist (IC₅₀: 4 nM) but lacks CH-275’s structural simplicity .
Serum Stability and Pharmacokinetics
Compound Serum Half-Life Key Stability Features
CH-275 Not reported Protease resistance from D-Trp8 and IAmp9
[D-Trp8]-SRIF ~41 hours D-residue confers protease resistance
Compound 5 ~10× SRIF Synergy of Msa and D-Trp8 enhances stability
Octreotide ~2 hours Cyclic structure prolongs half-life vs. linear peptides
  • Msa-D-Trp8 synergy : Compounds 4–6 exhibit prolonged serum stability due to combined aromatic (Msa) and conformational (D-Trp8) stabilization .
  • Multiple Msa analogs : Compounds 7–10 show reduced receptor affinity despite increased half-life, highlighting a trade-off between stability and activity .
Therapeutic Potential
  • CH-275 : Used to study SSTR1 roles in CNS disorders (e.g., depression) and cancers expressing SSTR1 .
  • Compound 5 : Explored for SSTR2-targeted cancer therapy due to high selectivity and stability .
  • Octreotide : Clinically approved for acromegaly and neuroendocrine tumors via SSTR2/SSTR5 .

Q & A

Basic Research Questions

Q. What structural modifications differentiate Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 from native somatostatin, and how do they influence receptor selectivity?

  • Methodological Answer : The compound replaces L-Trp8 with D-Trp8 and introduces IAmp9 (indole-3-acetic acid methyl ester), which stabilizes β-sheet conformations and enhances hydrophobic interactions with SSTR2/3/5. Structural characterization via 2D NMR (NOESY) and molecular dynamics simulations can identify key hydrogen bonds and aromatic interactions (e.g., between Msa6 and Phe11) that govern receptor binding . Receptor affinity assays (competitive binding with radiolabeled SRIF-28) quantify selectivity, with Ki values indicating preferential binding to SSTR2 (Table 1) .

Q. How does the D-Trp8 substitution improve serum stability compared to the native peptide?

  • Methodological Answer : D-Trp8 reduces proteolytic degradation by altering peptide backbone accessibility to serum proteases. Stability assays (e.g., incubation in human serum at 37°C, HPLC quantification of intact peptide over time) show a 3–5× longer half-life compared to L-Trp8 analogs. The D-configuration also enhances hydrophobic interactions with Lys9, stabilizing the hairpin structure critical for receptor engagement .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between NMR-derived conformations and receptor binding data in somatostatin analogs?

  • Methodological Answer :

Conformational Sampling : Use restrained molecular dynamics (MD) with NMR-derived distance constraints (NOE signals) to model dominant solution conformers .

Binding Pocket Analysis : Perform docking simulations (e.g., AutoDock Vina) using SSTR2/3/5 crystal structures to identify steric clashes or favorable interactions missed in static NMR models .

Mutagenesis Validation : Introduce point mutations (e.g., Phe11→Ala) to disrupt aromatic clusters and test binding affinity shifts via radioligand displacement assays .

Q. How can researchers optimize 2D NOESY protocols to characterize rigidified somatostatin analogs?

  • Methodological Answer :

  • Parameter Tuning : Use high-field NMR (≥600 MHz) with mixing times of 150–300 ms to capture long-range NOEs in rigid peptides. For analogs like [L-Msa7,D-Trp8]-SRIF, assign NOE cross-peaks to aromatic (Trp8, Phe11) and backbone (Lys4–Thr10) interactions to reconstruct β-hairpin topology .
  • Hybrid Refinement : Combine NMR data with X-ray crystallography or cryo-EM (if crystalline/polymeric forms exist) to validate solution structures .

Q. What statistical frameworks are appropriate for analyzing binding affinity (Ki) variations across SSTR subtypes?

  • Methodological Answer :

  • ANOVA with Tukey’s Post Hoc : Compare mean Ki values across SSTR1-5 to identify subtype-specific selectivity (e.g., SSTR2 Ki = 0.8 nM vs. SSTR1 Ki = 120 nM) .
  • Cluster Analysis : Group analogs by Ki profiles (e.g., SSTR2/5-selective vs. pan-SSTR binders) to infer structure-activity relationships (SAR) .

Contradiction Analysis

Q. Why do some analogs with high conformational rigidity (e.g., Msa-substituted peptides) show reduced receptor affinity despite improved serum stability?

  • Methodological Answer : Excessive rigidity may limit induced-fit binding to SSTRs. For example, [L-Msa7]-SRIF exhibits defined β-sheet structures (via NMR) but 10× lower SSTR2 affinity due to impaired side-chain flexibility. To reconcile this, use fluorescence polarization assays to measure binding kinetics (kon/koff) and differentiate rigid vs. flexible binding modes .

Future Research Directions

Q. What in vivo models are optimal for testing the therapeutic efficacy of SSTR2-selective analogs?

  • Methodological Answer :

  • Xenograft Models : Use SSTR2+ neuroendocrine tumor (NET) cell lines (e.g., AR42J) implanted in nude mice. Monitor tumor growth inhibition via bioluminescence imaging and compare pharmacokinetics (plasma half-life) to in vitro stability data .
  • Dosage Optimization : Apply PK/PD modeling to correlate receptor occupancy (PET imaging with ⁶⁸Ga-DOTATATE) and therapeutic response .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。